4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(1H-1,2,4-triazole-3-carbonyl)piperidine
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Overview
Description
4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(1H-1,2,4-triazole-3-carbonyl)piperidine is a complex organic compound that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(1H-1,2,4-triazole-3-carbonyl)piperidine typically involves multi-step organic reactions. The process might start with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the triazole and piperidine moieties through various coupling reactions. Common reagents might include halogenated intermediates, bases, and solvents like DMF or DMSO.
Industrial Production Methods
Industrial production would likely scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the piperidine ring or the triazole moiety.
Reduction: Reduction reactions could target the imidazo[1,2-b]pyridazine ring.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the functional groups attached to the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated intermediates, bases like sodium hydride (NaH), and solvents like acetonitrile.
Major Products
The major products would depend on the specific reactions but might include various derivatives with modified biological activities or physical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound could serve as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, compounds with similar structures are often explored for their potential as therapeutic agents, such as anti-cancer, anti-inflammatory, or antimicrobial drugs.
Industry
Industrially, it could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, influencing various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(1H-1,2,4-triazole-3-carbonyl)piperidine analogs: Compounds with slight modifications in the heterocyclic rings or functional groups.
Other heterocyclic compounds: Such as those containing imidazole, pyridazine, or triazole rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of heterocyclic rings, which might confer unique biological activities or chemical properties not found in other compounds.
Properties
Molecular Formula |
C15H17N7O2 |
---|---|
Molecular Weight |
327.34 g/mol |
IUPAC Name |
[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone |
InChI |
InChI=1S/C15H17N7O2/c23-15(14-17-10-18-19-14)21-6-3-11(4-7-21)9-24-13-2-1-12-16-5-8-22(12)20-13/h1-2,5,8,10-11H,3-4,6-7,9H2,(H,17,18,19) |
InChI Key |
JGEUJYFUCLQXPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COC2=NN3C=CN=C3C=C2)C(=O)C4=NC=NN4 |
Origin of Product |
United States |
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